Amprolium Intermediate Synthesis: Butanimidamide Delivers >90% Yield and >99% Purity
In the patented synthesis of 2-n-propyl-4-amino-5-methoxymethylpyrimidine, the direct precursor to the anticoccidial drug amprolium, butanimidamide (butyramidine II) is condensed with α-methoxymethyl-β-methoxyacrylonitrile III. The process achieves a yield greater than 90% of theory and produces the pyrimidine intermediate in >99% purity without additional work-up [1]. This outcome is structurally contingent on the presence of the n-propyl group; the analogous reaction with acetamidine would yield a 2-methylpyrimidine derivative that cannot be converted to amprolium, representing a zero-yield pathway for the target molecule [1]. This constitutes a binary, application-specific differentiation.
| Evidence Dimension | Yield and Purity in Pyrimidine Intermediate Synthesis for Amprolium |
|---|---|
| Target Compound Data | Yield >90% of theory; Purity >99% |
| Comparator Or Baseline | Acetamidine: 0% yield of the correct 2-propylpyrimidine (structurally incapable of forming the required intermediate) |
| Quantified Difference | >90 percentage point yield advantage (absolute) |
| Conditions | Reaction of butyramidine with α-methoxymethyl-β-methoxyacrylonitrile at -10 to +20°C, 0.4–5 molar excess of nitrile (US Patent US4918191A) |
Why This Matters
For procurement teams sourcing intermediates for amprolium or related 2-propylpyrimidine APIs, butanimidamide is not merely preferable—it is a structural prerequisite, and the patented process guarantees high efficiency and purity.
- [1] US4918191A. (1990). Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine. Retrieved from https://patents.google.com/patent/US4918191A/en View Source
